molecular formula C20H19NO3 B13100575 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one

Cat. No.: B13100575
M. Wt: 321.4 g/mol
InChI Key: PTDJSQKNZUFAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one is a complex organic compound that features a morpholine ring substituted with a phenyl group and an indenyl ether moiety

Preparation Methods

The synthesis of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the indenyl ether intermediate, followed by its reaction with a morpholine derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or indenyl moieties, using reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.

Scientific Research Applications

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

6-(1H-inden-4-yloxymethyl)-4-phenylmorpholin-3-one

InChI

InChI=1S/C20H19NO3/c22-20-14-23-17(12-21(20)16-8-2-1-3-9-16)13-24-19-11-5-7-15-6-4-10-18(15)19/h1-5,7-11,17H,6,12-14H2

InChI Key

PTDJSQKNZUFAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC=C2OCC3CN(C(=O)CO3)C4=CC=CC=C4

Origin of Product

United States

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